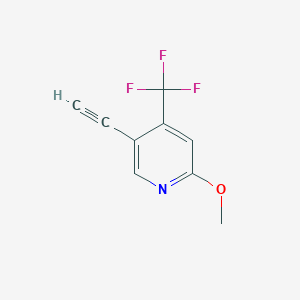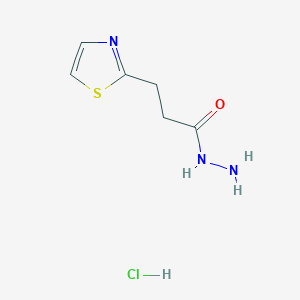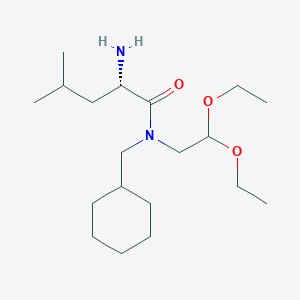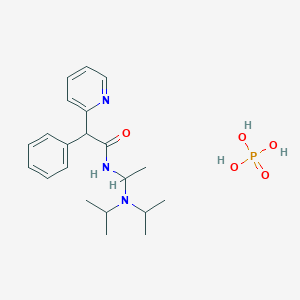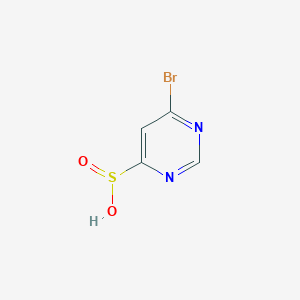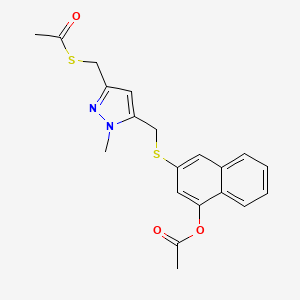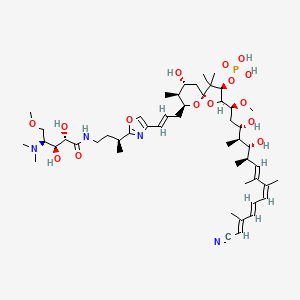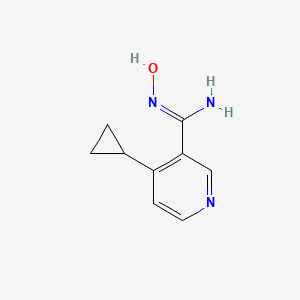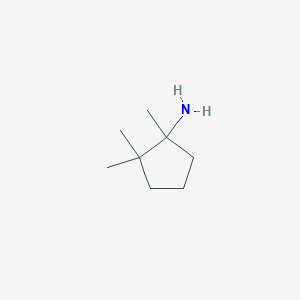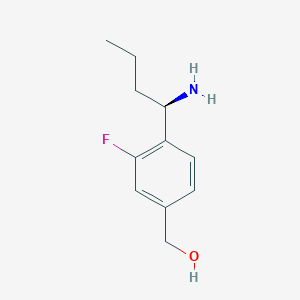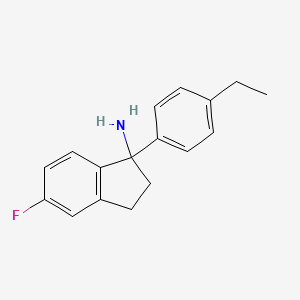
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound with a complex structure that includes an ethylphenyl group, a fluorine atom, and an indene backbone
準備方法
The synthesis of 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and fluorobenzene.
Formation of Indene Backbone: The indene backbone is formed through a series of cyclization reactions.
Introduction of Fluorine: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes.
化学反応の分析
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions: Typical reagents include NFSI for fluorination, sodium borohydride for reduction, and various acids or bases for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include fluorinated amines, ketones, and carboxylic acids.
科学的研究の応用
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell signaling, and metabolic processes.
類似化合物との比較
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine can be compared with similar compounds such as:
1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine: The methyl group instead of the ethyl group can lead to variations in reactivity and potency.
1-(4-Ethylphenyl)-5-chloro-2,3-dihydro-1H-inden-1-amine: The presence of chlorine instead of fluorine can affect the compound’s stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C17H18FN |
|---|---|
分子量 |
255.33 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-5-fluoro-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C17H18FN/c1-2-12-3-5-14(6-4-12)17(19)10-9-13-11-15(18)7-8-16(13)17/h3-8,11H,2,9-10,19H2,1H3 |
InChIキー |
VZWZAVVUGUMZOH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2(CCC3=C2C=CC(=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


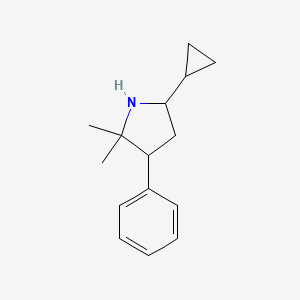

![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
